REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:21]=[CH:20][C:14]([C:15](OCC)=[O:16])=[CH:13][CH:12]=2)[CH2:7][CH2:6]1)(=[O:3])[CH3:2].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[OH:16][CH2:15][C:14]1[CH:13]=[CH:12][C:11]([N:8]2[CH2:7][CH2:6][CH:5]([NH:4][C:1](=[O:3])[CH3:2])[CH2:10][CH2:9]2)=[CH:21][CH:20]=1
|
Name
|
|
Quantity
|
0.123 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 10% Rochelle's salt
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with CH2Cl2 (50 mL) and ethyl acetate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 100% ethyl acetate to 10% MeOH/ethyl acetate
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)N1CCC(CC1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.025 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |